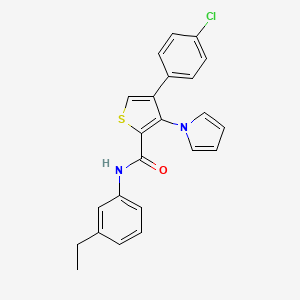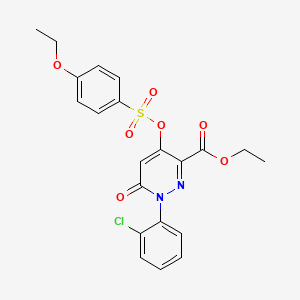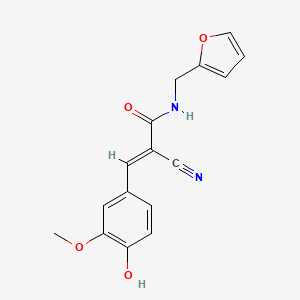![molecular formula C7H9F3O2 B2765105 (2R)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid CAS No. 2248173-77-3](/img/structure/B2765105.png)
(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFP is a chiral molecule, which means that it exists in two mirror-image forms. In
Mecanismo De Acción
(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid acts as an inhibitor of the enzyme pyruvate dehydrogenase kinase (PDK), which plays a critical role in regulating glucose metabolism. By inhibiting PDK, (2R)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid promotes the activation of pyruvate dehydrogenase (PDH), which converts pyruvate to acetyl-CoA, a critical step in the TCA cycle. This mechanism of action has potential applications in treating metabolic disorders, such as diabetes and obesity.
Biochemical and Physiological Effects:
(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid has been shown to increase glucose uptake and utilization in skeletal muscle cells, which could have potential applications in treating insulin resistance. (2R)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid has also been shown to increase the activity of brown adipose tissue, which could have potential applications in treating obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2R)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid in lab experiments is its high purity, which allows for accurate and reproducible results. However, the low yield of the synthesis method and the high cost of the starting materials can limit its use in large-scale experiments.
Direcciones Futuras
There are several potential future directions for research involving (2R)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid. One direction is to explore its potential applications in treating metabolic disorders, such as diabetes and obesity. Another direction is to investigate its potential as a chiral building block in the synthesis of pharmaceuticals and materials science. Finally, further research is needed to fully understand the mechanism of action of (2R)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid and its potential applications in various fields.
In conclusion, (2R)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of (2R)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid in various fields.
Métodos De Síntesis
The synthesis of (2R)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid involves a multi-step process, starting with the reaction of cyclopropylmethyl bromide with trifluoroacetic acid to form the corresponding trifluoroacetate ester. This ester is then hydrolyzed to form (2R)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid. The yield of this synthesis method is around 40-50%, and the purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid has been used in various scientific research applications, including as a building block in the synthesis of pharmaceuticals, agrochemicals, and materials science. (2R)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid has also been used as a ligand in the synthesis of chiral catalysts for asymmetric reactions.
Propiedades
IUPAC Name |
(2R)-2-[1-(trifluoromethyl)cyclopropyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c1-4(5(11)12)6(2-3-6)7(8,9)10/h4H,2-3H2,1H3,(H,11,12)/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDWLJUXKNFXSH-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C1(CC1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)C1(CC1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[2-(1,3-Benzothiazol-2-ylthio)ethyl]-1,3-dimethyl-8-(3-methyl-1-piperidinyl)purine-2,6-dione](/img/structure/B2765025.png)
![4-(1-(2-(2-allylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(tert-butyl)pyrrolidin-2-one](/img/structure/B2765026.png)
![N-{1-[(4-bromophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide](/img/structure/B2765028.png)
![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2765029.png)
![7-[(2-furylmethyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2765032.png)
![2-Chloro-N-[1-(4-methylphenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]propanamide](/img/structure/B2765033.png)

![3a-Methyl-1,1-dioxo-4,5,6,7-tetrahydro-[1,2]thiazolo[2,3-a]pyridin-3-one](/img/structure/B2765036.png)



